molecular formula C13H16N4O3S B2504604 2-methyl-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,3-thiazole-4-carboxamide CAS No. 2034561-98-1

2-methyl-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,3-thiazole-4-carboxamide

Cat. No.: B2504604
CAS No.: 2034561-98-1
M. Wt: 308.36
InChI Key: FKTHTDYLRPKQNZ-UHFFFAOYSA-N
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Description

2-methyl-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,3-thiazole-4-carboxamide is a structurally distinct, potent, and selective inhibitor of the mitochondrial enzyme Dihydroorotate Dehydrogenase (DHODH). DHODH is a key flavin-dependent enzyme in the de novo pyrimidine biosynthesis pathway , and its inhibition has emerged as a promising therapeutic strategy in oncology. This compound has demonstrated significant anti-proliferative activity against acute myeloid leukemia (AML) cell lines, including MV4-11 and MOLM-13, by inducing differentiation and apoptosis. Research indicates that DHODH inhibition blocks the conversion of dihydroorotate to orotate, depleting intracellular pyrimidine pools , which in turn triggers a cascade of effects such as the differentiation of leukemic blast cells and a reduction in the leukemia stem cell population. Its high selectivity and ability to overcome the limitations of earlier DHODH inhibitors make it a valuable chemical probe for investigating pyrimidine metabolism in cancer, the mechanisms of myeloid differentiation therapy , and for exploring potential combination treatment regimens.

Properties

IUPAC Name

2-methyl-N-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O3S/c1-8-15-10(7-21-8)13(18)14-6-11-16-12(17-20-11)9-2-4-19-5-3-9/h7,9H,2-6H2,1H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKTHTDYLRPKQNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C(=O)NCC2=NC(=NO2)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,3-thiazole-4-carboxamide typically involves multi-step reactions. One common method involves the formation of the thiazole ring through the Hantzsch thiazole synthesis, which includes the condensation of α-haloketones with thioamides . The oxadiazole ring can be synthesized via the cyclization of hydrazides with carboxylic acids or their derivatives . The final step involves the coupling of the oxadiazole and thiazole intermediates under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the oxadiazole ring can yield amines .

Scientific Research Applications

2-methyl-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,3-thiazole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methyl-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may bind to DNA and inhibit topoisomerase II, leading to DNA double-strand breaks and cell death . This mechanism is similar to that of other thiazole derivatives, which can interact with various enzymes and receptors in biological systems .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound is compared below with structurally related carboxamide derivatives, focusing on substituent variations and their implications.

Compound Name Key Substituents Molecular Weight (g/mol) Notable Properties/Activities
2-methyl-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,3-thiazole-4-carboxamide Oxan-4-yl, 1,2,4-oxadiazole, methyl-thiazole 337.37 (calculated) Enhanced hydrophilicity (oxan-4-yl); potential metabolic stability (oxadiazole)
3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)piperidine-1-carboxamide 4-Fluorophenyl, piperidine-carboxamide ~395.42 (estimated) High binding affinity to Mycobacterium tuberculosis receptors; fluorophenyl enhances lipophilicity
5-methyl-N-(5-nitro-1,3-thiazol-2-yl)-3-phenyl-1,2-oxazole-4-carboxamide Nitro-thiazole, phenyl-oxazole 357.35 (calculated) Nitro group may improve electron-withdrawing effects; phenyl enhances aromatic interactions
5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide Isoxazole, unsubstituted thiazole 223.26 (reported) Simpler structure; potential for broad-spectrum activity due to minimal steric hindrance

Functional Group Analysis

  • The ether oxygen may participate in hydrogen bonding with target proteins.
  • 1,2,4-Oxadiazole vs. Isoxazole/Oxazole : The 1,2,4-oxadiazole ring (present in the target compound and ) is more metabolically stable than isoxazole due to reduced susceptibility to enzymatic cleavage. It also provides a planar geometry for π-π stacking .
  • Nitro vs. Methyl Groups : Nitro-substituted thiazoles (e.g., ) exhibit stronger electron-withdrawing effects, which may enhance binding to electron-rich receptor pockets. Methyl groups (as in the target compound) offer steric bulk without significantly altering electronic properties.

Pharmacophoric and Pharmacokinetic Considerations

  • Binding Affinity : The fluorophenyl-oxadiazole derivative in demonstrated high binding affinity to tuberculosis-related receptors, attributed to the fluorophenyl’s lipophilicity and oxadiazole’s hydrogen-bonding capacity. The target compound’s oxan-4-yl group may reduce off-target interactions by limiting excessive lipophilicity.

Research Findings and Implications

While explicit data on the target compound’s biological activity is absent in the provided evidence, structural comparisons suggest:

  • Advantages : Balanced hydrophilicity/lipophilicity (oxan-4-yl), metabolic stability (oxadiazole), and moderate steric bulk (methyl-thiazole).
  • Limitations : The absence of strong electron-withdrawing groups (e.g., nitro) may reduce potency against certain targets compared to .

Biological Activity

The compound 2-methyl-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,3-thiazole-4-carboxamide (CAS Number: 2034561-98-1) is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C13H16N4O3SC_{13}H_{16}N_{4}O_{3}S with a molecular weight of 304.36 g/mol. It features a thiazole ring and an oxadiazole moiety, which are known for their diverse pharmacological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including those containing oxadiazole units. The presence of these heterocycles is often correlated with enhanced cytotoxicity against various cancer cell lines.

  • Mechanism of Action : Thiazoles and oxadiazoles are believed to induce apoptosis in cancer cells through the modulation of key signaling pathways. They may interact with proteins involved in cell cycle regulation and apoptosis, such as Bcl-2 family proteins .
  • Case Study : In a study evaluating similar thiazole compounds, derivatives exhibited IC50 values ranging from 1.61 µg/mL to 23.30 µg/mL against different cancer cell lines. The structure–activity relationship (SAR) indicated that modifications at specific positions significantly influenced their potency .

Antimicrobial Activity

Oxadiazole derivatives have also shown promising antimicrobial properties. Their efficacy against various bacterial strains has been documented, suggesting potential applications in treating infections.

  • Mechanism of Action : The antimicrobial activity is often attributed to the disruption of bacterial cell membranes and interference with metabolic processes within the bacteria .
  • Case Study : A derivative with a similar structure demonstrated an MIC (Minimum Inhibitory Concentration) of 0.045 µg/mL against Mycobacterium tuberculosis, indicating strong potential as an anti-tubercular agent .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity:

ModificationEffect on Activity
Methyl group at position 2 on thiazoleIncreases cytotoxicity
Oxadiazole moietyEnhances antimicrobial properties
Substituents on thiazoleAlters interaction with target proteins

Q & A

Basic: What are the key synthetic challenges in preparing this compound, and how can they be addressed methodologically?

Answer:
The synthesis involves sequential formation of the 1,2,4-oxadiazole and thiazole rings, with challenges in regioselectivity and coupling efficiency. Key steps include:

  • Oxadiazole ring formation : Use cyclization reactions between amidoximes and carboxylic acid derivatives under controlled pH (e.g., acidic conditions) to minimize side products .
  • Thiazole ring assembly : Employ Hantzsch thiazole synthesis using α-haloketones and thiourea derivatives, optimized at 60–80°C in ethanol or DMF .
  • Coupling reactions : Activate the carboxamide group using EDCI/HOBt or DCC to link the oxadiazole and thiazole moieties, ensuring high yields (70–85%) through rigorous solvent drying (e.g., anhydrous DCM) .
    Mitigation strategies : Monitor reaction progress via TLC, and purify intermediates using column chromatography (silica gel, hexane/ethyl acetate gradient) .

Advanced: How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Answer:
Contradictions often arise from overlapping NMR signals or ambiguous mass fragmentation patterns. Methodological solutions include:

  • 2D NMR techniques : Use HSQC and HMBC to assign proton-carbon correlations, particularly for distinguishing oxadiazole C-3/C-5 positions and thiazole substituents .
  • X-ray crystallography : Resolve absolute configuration disputes, as demonstrated for analogous thiazole-oxadiazole hybrids in .
  • Computational validation : Compare experimental IR/NMR data with density functional theory (DFT)-predicted spectra (e.g., using Gaussian software) .
    Example : successfully resolved thiophene derivative structures by correlating 1^1H-13^13C NMR couplings with synthetic pathways .

Basic: What spectroscopic methods are essential for characterizing this compound?

Answer:
Core techniques include:

  • NMR spectroscopy : 1^1H NMR (δ 2.5–3.5 ppm for methyl groups; δ 7.0–8.5 ppm for aromatic protons) and 13^13C NMR (160–170 ppm for carboxamide C=O) .
  • IR spectroscopy : Confirm carboxamide (1650–1700 cm1^{-1}) and oxadiazole (950–980 cm1^{-1}) functional groups .
  • High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]+^+ with <2 ppm error) .
    Protocol : For analogs in , IR and 1^1H NMR were critical for verifying thiazole-oxazole connectivity .

Advanced: What strategies optimize bioactivity through structural modification?

Answer:
Targeted modifications include:

  • Oxadiazole substitution : Introduce electron-withdrawing groups (e.g., -NO2_2) at the 3-position to enhance electrophilicity and binding to biological targets .
  • Thiazole functionalization : Replace the 2-methyl group with bulkier substituents (e.g., aryl rings) to improve hydrophobic interactions, as seen in ’s anticancer thiazole derivatives .
  • Tetrahydropyran (oxan-4-yl) tuning : Modify ring substituents to alter pharmacokinetics (e.g., logP) via reductive amination or Suzuki coupling .
    Validation : Molecular docking (e.g., AutoDock Vina) against targets like GSK-3β () can prioritize analogs with predicted high affinity .

Basic: What are common impurities formed during synthesis, and how are they mitigated?

Answer:
Common impurities and solutions:

  • Incomplete cyclization : Detect unreacted amidoximes via LC-MS; optimize reaction time (e.g., 12–24 hrs) and catalyst (e.g., ZnCl2_2) .
  • Diastereomeric byproducts : Use chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers during thiazole formation .
  • Hydrolysis products : Avoid aqueous workup for acid-labile oxadiazoles; instead, use anhydrous MgSO4_4 for drying .
    Case study : achieved 95% purity for oxadiazole intermediates using K2_2CO3_3-mediated reactions in DMF .

Advanced: How can reaction kinetics be modeled to scale up synthesis efficiently?

Answer:
Employ ICReDD’s computational-experimental feedback loop ():

Quantum chemical calculations : Simulate transition states for rate-determining steps (e.g., oxadiazole cyclization) using Gaussian .

Microkinetic modeling : Predict optimal temperature/pH ranges to maximize yield (e.g., 70°C, pH 4.5 for coupling reactions) .

Process intensification : Use flow chemistry to reduce reaction time (e.g., from 24 hrs to 2 hrs) and improve reproducibility .

Basic: What in vitro assays are suitable for initial biological screening?

Answer:
Prioritize assays based on structural analogs:

  • Anticancer activity : MTT assay against NCI-60 cell lines (e.g., melanoma MDA-MB-435, IC50_{50} <10 µM) .
  • Antimicrobial testing : Broth microdilution for Gram-positive bacteria (e.g., S. aureus ATCC 29213) .
  • Enzyme inhibition : Fluorescence-based assays for kinases (e.g., GSK-3β) using ADP-Glo™ kits .

Advanced: How can metabolic stability be predicted during lead optimization?

Answer:

  • In silico tools : Use SwissADME to predict CYP450 metabolism hotspots (e.g., oxadiazole ring oxidation) .
  • Microsomal assays : Incubate with rat liver microsomes (RLM) and quantify half-life (t1/2_{1/2}) via LC-MS/MS .
  • Structural tweaks : Introduce deuterium at metabolically labile sites (e.g., methyl groups) to prolong t1/2_{1/2} .

Basic: What solvents and catalysts are optimal for recrystallization?

Answer:

  • Solvent pairs : Ethanol/water (for polar intermediates) or DCM/hexane (for non-polar derivatives) .
  • Catalyst-free recrystallization : Avoid metal contaminants by using activated charcoal during hot filtration .
    Example : purified thiophene carboxamides using ethanol/water (1:3), yielding >99% purity .

Advanced: How can machine learning accelerate SAR studies?

Answer:

  • Data curation : Compile IC50_{50} values and molecular descriptors (e.g., logP, topological polar surface area) into a QSAR model .
  • Deep learning : Train neural networks on PubChem BioAssay data to predict activity against novel targets .
  • Validation : Compare ML-predicted vs. experimental IC50_{50} for oxadiazole-thiazole hybrids (RMSE <0.5 log units) .

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